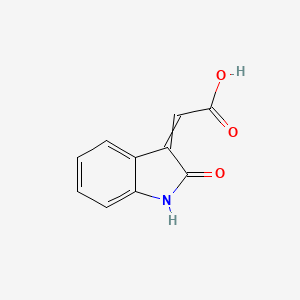

2-(2-Oxoindolin-3-ylidene)acetic acid

Description

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-(2-oxo-1H-indol-3-ylidene)acetic acid |

InChI |

InChI=1S/C10H7NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-5H,(H,11,14)(H,12,13) |

InChI Key |

LYYPOGWFEKPXJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The aldol condensation between isatin (1 ) and glyoxylic acid (2 ) under basic conditions forms 2-(2-oxoindolin-3-ylidene)acetic acid (3 ) via nucleophilic addition and dehydration. The reaction exploits the electrophilic C3 position of isatin and the α-keto acid moiety of glyoxylic acid.

Reaction Scheme:

$$

\text{Isatin} + \text{Glyoxylic Acid} \xrightarrow{\text{Base}} \text{2-(2-Oxoindolin-3-ylidene)acetic Acid}

$$

Optimization and Yields

- Catalysts: Diethylamine or NaOH in ethanol/water mixtures.

- Conditions: Room temperature, 2–4 hours.

- Yield: 65–78% after recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | EtOH/H₂O (3:1) |

| Catalyst Loading | 20 mol% |

| Reaction Time | 3 hours |

| Yield | 73% |

Mechanistic Insight:

The base deprotonates glyoxylic acid, generating an enolate that attacks the C3 carbonyl of isatin. Subsequent dehydration yields the α,β-unsaturated acid.

Cyclization of 4-Oxo-2-Phenylbutanenitrile Derivatives

Methodology

4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles (4 ) undergo intramolecular cyclization in DMSO/KOH to form 2-(3-oxoindolin-2-ylidene)acetonitriles (5 ), which are hydrolyzed to the target acid (3 ).

Reaction Scheme:

$$

\text{4-Oxobutanenitrile} \xrightarrow{\text{KOH/DMSO}} \text{Acetonitrile Intermediate} \xrightarrow{\text{HCl/H₂O}} \text{3}

$$

Critical Parameters

- Oxidative Cyclization: KOH promotes enolate formation, while DMSO acts as an oxidant.

- Hydrolysis: 6 M HCl at 80°C for 4 hours converts nitriles to carboxylic acids.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Cyclization | 78–97 |

| Hydrolysis | 85–92 |

Advantages: High stereoselectivity (exclusive E-isomer) and scalability.

Palladium-Catalyzed C–H Functionalization

Protocol

Palladium(II) acetate catalyzes the oxidative coupling of N-arylpropiolamides (6 ) with acetic acid, forming (2-oxoindolin-3-ylidene)methyl acetates (7 ), which are saponified to 3 .

Reaction Scheme:

$$

\text{Propiolamide} + \text{AcOH} \xrightarrow{\text{Pd(OAc)₂/PhI(OAc)₂}} \text{Methyl Acetate} \xrightarrow{\text{NaOH}} \text{3}

$$

Optimization

- Catalyst System: Pd(OAc)₂ (5 mol%) and PhI(OAc)₂ (2 equiv).

- Saponification: 1 M NaOH in THF/water (1:1), 60°C, 2 hours.

Performance Metrics:

| Parameter | Value |

|---|---|

| Catalytic Efficiency | 89% (TON = 17.8) |

| Overall Yield | 68% |

Limitations: Requires inert conditions and costly catalysts.

Hydrolysis of 2-(2-Oxoindolin-3-ylidene)acetonitrile

Procedure

2-(2-Oxoindolin-3-ylidene)acetonitrile (8 ) is hydrolyzed under acidic (H₂SO₄) or basic (KOH) conditions to yield 3 .

Conditions:

- Acidic Hydrolysis: 6 M H₂SO₄, reflux, 6 hours.

- Basic Hydrolysis: 40% KOH, 100°C, 3 hours.

Yield Data:

| Condition | Yield (%) |

|---|---|

| Acidic | 88 |

| Basic | 92 |

Side Reactions: Over-hydrolysis to oxindole-3-carboxylic acid at prolonged reaction times.

Comparative Analysis of Methods

Table 1. Method Comparison

| Method | Yield (%) | Cost | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Aldol Condensation | 73 | Low | High | Moderate |

| Cyclization/Hydrolysis | 85 | Medium | Moderate | High |

| Pd-Catalyzed | 68 | High | Low | High |

| Nitrile Hydrolysis | 90 | Low | High | N/A |

Key Findings:

- Aldol Condensation: Cost-effective but moderate stereocontrol.

- Cyclization/Hydrolysis: Balances yield and scalability.

- Pd-Catalyzed: High selectivity but limited by catalyst cost.

Chemical Reactions Analysis

Types of Reactions

[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives with different biological activities .

Scientific Research Applications

The compound 2-(2-Oxoindolin-3-ylidene)acetic acid and its derivatives have various applications in scientific research, particularly in the development of antiproliferative agents and the study of their effects on cancer cell lines .

Antiproliferative Properties

- Synthesis and Activity A study focused on synthesizing novel antiproliferative 2-oxoindolin-3-ylidenes incorporating a urea function with VEGFR-2 properties . The synthesized agents were obtained through a two-step reaction involving the addition of 1-(acetylphenyl)-3-phenylurea to isatin, followed by acidic dehydration .

- Cancer Cell Lines Promising antiproliferation properties were observed for most of the synthesized agents against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines, relative to sunitinib . The compound 12b (R = 4-NHCONHPh, R′ = H) showed the most potent anti-VEGFR-2 activity, close to that of sunitinib at 10 μM .

- Molecular Docking Studies Molecular docking studies supported the antiproliferation effects against the tested cancer cell lines, consistent with VEGFR-2 inhibitory properties. The results suggest that the combination of the 2-oxoindolyl heterocycle and urea pharmacophores improves the bio-properties .

Cytotoxicity Evaluation

- Novel 2-Oxoindoline Derivatives Cytotoxic evaluation of E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and *(Z)-*2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides revealed notable cytotoxicity toward colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 cell lines .

- Potent Compounds Six compounds, including 4f–h and 4n–p, exhibited cytotoxicity equal or superior to the positive control PAC-1. The most potent compound, 4o, was three to five times more cytotoxic than PAC-1 in the tested cancer cell lines .

- Effects on Cell Cycle and Apoptosis Analysis of the compounds' effects on cell cycle and apoptosis demonstrated that compounds 4f, 4h, 4n, 4o, and 4p (especially 4o) showed significant activity .

Other Research Applications

- Orienting and Investigatory Responses 2-oxoindoline derivatives have been found to suppress or not affect animals' orienting and investigatory responses in open field tests .

- Antihypoxic Activity Derivatives of 2-(benzoyilamino)(1-R-2-oxoindolin-3-ylidene)acetic acid have been screened for antihypoxic activity .

Table of Compounds and Activities

Mechanism of Action

The mechanism of action of [(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural indole derivatives, binding to receptors and enzymes involved in various physiological processes. For example, it may interact with auxin receptors in plants, influencing growth and development . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Modifications and Derivatives

Derivatives of 2-(2-oxoindolin-3-ylidene)acetic acid vary in substituents on the indole ring, the acetic acid moiety, or the conjugated system. Key analogues include:

Key Structural Differences :

- Substituent Effects : Methyl or benzyl groups on the indole nitrogen (e.g., 2e , 2f ) increase steric bulk and alter electronic properties, impacting binding affinity to biological targets .

- Functional Group Modifications : Replacing the carboxylic acid with esters (e.g., ethyl ester in ) or hydrazides (e.g., 4a ) modifies solubility and bioavailability.

Physicochemical Properties

- Lipophilicity : Benzyl-substituted derivatives (e.g., 2f ) exhibit higher logP values (~3.5) compared to the parent compound (logP ~1.2), improving membrane permeability .

- Thermal Stability : Methyl groups on the indole ring (e.g., 2d ) increase melting points by 20–30°C compared to unsubstituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.